3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzyloxy group, and a phenoxyethyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling with Piperidine: The benzyloxy intermediate is then coupled with piperidine using a suitable coupling agent, such as a carbodiimide, to form the desired piperidine derivative.
Hydrochloride Formation: Finally, the piperidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the piperidine moiety.
2-(4-Phenoxyphenyl)ethylamine: Contains the phenoxyethyl group but differs in the amine structure.
Piperidine hydrochloride: Contains the piperidine ring but lacks the benzyloxy and phenoxyethyl groups.
Uniqueness
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is unique due to its combination of a piperidine ring, benzyloxy group, and phenoxyethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring linked to a phenoxy group, which contributes to its unique biological profile. The compound's formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms that play crucial roles in its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Interaction : It has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism. This modulation can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of co-administered drugs.
- Receptor Binding : The compound exhibits affinity for several receptor types, potentially influencing neurotransmitter systems and cellular signaling pathways. For instance, it may act on dopamine receptors, implicating it in neuropharmacological applications .
- Apoptosis Induction : In cancer cell lines, this compound has demonstrated cytotoxic effects, promoting apoptosis through the activation of specific signaling pathways like MAPK/ERK.
Cellular Effects
The compound's effects on cellular processes are diverse:
- Cytotoxicity : Exhibits significant cytotoxicity against various cancer cell lines.
- Gene Expression Modulation : Alters gene expression patterns related to cell survival and proliferation.
- Metabolic Effects : Influences cellular metabolism, affecting energy production and overall cell function.
Transport and Distribution
The transport mechanisms involve specific transporters that facilitate cellular uptake. The compound tends to accumulate in organs such as the liver and kidneys, which may enhance its therapeutic effects while also raising concerns about potential toxicity due to accumulation.
Research Findings
Recent studies have evaluated the pharmacological potential of this compound across various models:
Case Studies
- Cancer Treatment : In vitro studies have indicated that treatment with this compound resulted in reduced viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Neuropharmacology : A study investigating its effects on neurotransmitter systems found that the compound could enhance dopaminergic signaling, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.
Properties
IUPAC Name |
3-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-5-18(6-3-1)16-23-20-10-8-19(9-11-20)22-14-12-17-7-4-13-21-15-17;/h1-3,5-6,8-11,17,21H,4,7,12-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCZWFWINADER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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